3-Fluoroquinoline-8-sulfonic acid
CAS No.:
Cat. No.: VC15952089
Molecular Formula: C9H6FNO3S
Molecular Weight: 227.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6FNO3S |
|---|---|
| Molecular Weight | 227.21 g/mol |
| IUPAC Name | 3-fluoroquinoline-8-sulfonic acid |
| Standard InChI | InChI=1S/C9H6FNO3S/c10-7-4-6-2-1-3-8(15(12,13)14)9(6)11-5-7/h1-5H,(H,12,13,14) |
| Standard InChI Key | GQGBEJCODFGBGP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CC(=CN=C2C(=C1)S(=O)(=O)O)F |
Introduction
Chemical Structure and Molecular Characteristics
Structural Configuration
The compound’s quinoline backbone consists of a benzene ring fused to a pyridine ring. Key substitutions include:
-
Fluorine at position 3, enhancing electronegativity and influencing electronic distribution.
-
Sulfonic acid (-SO₃H) at position 8, introducing strong acidity and hydrogen-bonding capabilities .
The SMILES notation C1=CC2=CC(=CN=C2C(=C1)S(=O)(=O)O)F and InChIKey GQGBEJCODFGBGP-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental studies .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆FNO₃S |
| Molecular Weight | 227.21 g/mol |
| IUPAC Name | 3-fluoroquinoline-8-sulfonic acid |
| CAS Registry Number | 667-75-4 |
Synthesis and Derivatization
Challenges in Fluorination
Early attempts to fluorinate 8-nitroquinoline using electrophilic agents like N-fluorobenzenesulfonimide were unsuccessful , highlighting the complexity of introducing fluorine at specific positions. This underscores the need for innovative fluorination strategies in synthesizing 3-fluoroquinoline-8-sulfonic acid.
Physicochemical Properties
Acidity and Solubility
The sulfonic acid group confers strong acidity (pKa ≈ -6 to -2), making the compound highly water-soluble in its deprotonated form. This property is critical for applications requiring aqueous compatibility, such as chromatography or catalysis .
Thermal and Spectral Data
While explicit thermal data (e.g., melting point) are unavailable, related sulfonated quinolines exhibit stability up to 200°C . Spectral characterization via FTIR and XPS would likely reveal signatures of S=O stretches (~1050 cm⁻¹) and fluorine-carbon bonds .
Applications in Materials Science
Adsorbent Design
Sulfonic acid-functionalized materials, such as Fe₃O₄@TpBD-SO₃H, demonstrate high affinity for fluoroquinolones (FQs) via π-π interactions and hydrogen bonding . The sulfonic acid group in 3-fluoroquinoline-8-sulfonic acid could anchor similar frameworks, enhancing adsorption capacity for antibiotics in environmental samples .
Table 2: Performance of Sulfonic Acid-Based Adsorbents
| Material | Adsorption Capacity (mg/g) | Target Analyte |
|---|---|---|
| Fe₃O₄@TpBD-SO₃H | 45–68 | Ciprofloxacin |
| COF-SO₃H | 52–75 | Enrofloxacin |
Pharmaceutical and Biological Relevance
Structural Analogues in Antibiotics
Fluoroquinolones like ciprofloxacin and norfloxacin share the quinoline core but feature carboxylate groups at position 3 and piperazinyl substituents at position 7 . The sulfonic acid group in 3-fluoroquinoline-8-sulfonic acid diverges from these pharmacophores, suggesting distinct biological targets.
Analytical and Environmental Applications
Solid-Phase Extraction (SPE)
In magnetic solid-phase extraction (MSPE), sulfonic acid-functionalized covalent organic frameworks (COFs) achieve rapid FQ extraction from shrimp samples with limits of detection (LODs) of 1.2–3.6 μg L⁻¹ . 3-Fluoroquinoline-8-sulfonic acid could enhance selectivity in such methods due to its dual functional groups.
Sensor Development
The compound’s fluorescence-quenching properties, common in sulfonated aromatics, might enable its use in optical sensors for detecting metal ions or organic pollutants.
Computational Insights
Density Functional Theory (DFT) Studies
DFT analyses of analogous systems reveal that sulfonic acid groups stabilize adsorbent-analyte complexes via hydrogen bonds (−SO₃H···N−) and electrostatic interactions . For 3-fluoroquinoline-8-sulfonic acid, simulations could predict binding energies with biological targets or environmental contaminants.
Molecular Dynamics (MD) Simulations
MD trajectories might illustrate how the compound’s rigidity (from the quinoline core) and flexibility (from sulfonic acid) influence diffusion in aqueous or lipid environments.
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